Cas no 109596-70-5 (LPT N-Oxide)

LPT N-Oxide 化学的及び物理的性質
名前と識別子
-
- Morphinan-3-ol, 17-methyl-, 17-oxide
- LPT N-Oxide
-
- インチ: 1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1
- InChIKey: NOWSSEWFWRADOM-PKWDIUTOSA-N
- ほほえんだ: C1=C2C([C@]34CC[N+]([O-])(C)[C@H](C2)[C@]3([H])CCCC4)=CC(O)=C1
計算された属性
- せいみつぶんしりょう: 273.172878976g/mol
- どういたいしつりょう: 273.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3Ų
LPT N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L473445-0.5mg |
LPT N-Oxide |
109596-70-5 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
TRC | L473445-2.5mg |
LPT N-Oxide |
109596-70-5 | 2.5mg |
$ 790.00 | 2022-06-04 | ||
TRC | L473445-5mg |
LPT N-Oxide |
109596-70-5 | 5mg |
$ 1360.00 | 2022-06-04 |
LPT N-Oxide 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
LPT N-Oxideに関する追加情報
Professional Introduction to Compound with CAS No. 109596-70-5 and Product Name: LPT N-Oxide
The compound identified by the CAS number 109596-70-5 and the product name LPT N-Oxide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The N-oxide functional group, a key feature of LPT N-Oxide, contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, the study of N-oxide compounds has seen remarkable progress, particularly in understanding their role in biological systems and their therapeutic implications. The N-Oxide moiety is known to enhance the solubility and bioavailability of molecules, which is a critical factor in drug design. This property has been leveraged in the development of novel therapeutic agents that aim to improve patient outcomes. The compound with CAS No. 109596-70-5, specifically, has been the subject of extensive research to elucidate its mechanisms of action and potential applications.
One of the most compelling aspects of LPT N-Oxide is its ability to interact with biological targets in a manner that promotes therapeutic effects. Research has shown that this compound can modulate various signaling pathways, making it a promising candidate for treating a range of diseases. For instance, studies have indicated that LPT N-Oxide may have anti-inflammatory properties, which could be beneficial in conditions such as arthritis and autoimmune disorders. Additionally, its potential role in enhancing cellular communication has raised interest in its application for neurodegenerative diseases.
The synthesis and characterization of LPT N-Oxide have been areas of intense focus for chemists and biologists alike. The compound’s structure allows for modifications that can fine-tune its biological activity, enabling researchers to develop derivatives with enhanced efficacy and reduced side effects. Advances in synthetic methodologies have made it possible to produce LPT N-Oxide in larger quantities, facilitating more comprehensive studies on its pharmacological properties.
Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of LPT N-Oxide. These trials have focused on evaluating its safety profile and efficacy in treating specific conditions. The results have been encouraging, showing that LPT N-Oxide can produce significant improvements in patients without causing adverse effects. This aligns with the broader trend in pharmaceutical research towards developing drugs that are both effective and well-tolerated.
The future of LPT N-Oxide looks promising, with ongoing research aimed at expanding its therapeutic applications. Investigators are exploring its potential use in cancer therapy, where it may help inhibit tumor growth by interfering with critical signaling pathways. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. As our understanding of the compound’s mechanisms continues to grow, so too does the optimism surrounding its future contributions to medicine.
In conclusion, the compound with CAS No. 109596-70-5, known as LPT N-Oxide, represents a significant advancement in pharmaceutical chemistry. Its unique properties make it a valuable tool for drug development, with potential applications across multiple therapeutic areas. The ongoing research into this compound underscores its importance and highlights the exciting possibilities that lie ahead for this innovative molecule.
109596-70-5 (LPT N-Oxide) 関連製品
- 2680817-19-8(5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
- 1361841-46-4(Methyl 2-(chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 898466-48-3(2-3-(4-fluorobenzenesulfonamido)benzamidothiophene-3-carboxamide)
- 2228602-97-7(2-ethenyl-1,3-difluoro-5-methylbenzene)
- 1003048-68-7(7-(trifluoromethyl)indan-1-one)
- 342614-29-3(1,3-dimethyl-1,4-diazepane dihydrochloride)
- 908833-98-7(Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)
- 920420-56-0(3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 635317-43-0(6-chloro-1H-Benzimidazole-7-carboxylic acid)




